BenchChemオンラインストアへようこそ!

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide

Kinase inhibitor design Akt inhibition Structure-activity relationship

2-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899985-97-8) is a synthetic small molecule belonging to the N-aryl-4-nitrobenzamide class, characterized by a 2-chloro substitution on the benzamide ring and a 6-morpholinopyridazin-3-yl moiety. It is a structural analog of A-674563 (CAS 899986-03-9; N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide), a well-characterized Akt1 kinase inhibitor with a Ki of 11 nM.

Molecular Formula C21H18ClN5O4
Molecular Weight 439.86
CAS No. 899985-97-8
Cat. No. B2567260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide
CAS899985-97-8
Molecular FormulaC21H18ClN5O4
Molecular Weight439.86
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C21H18ClN5O4/c22-18-13-16(27(29)30)5-6-17(18)21(28)23-15-3-1-14(2-4-15)19-7-8-20(25-24-19)26-9-11-31-12-10-26/h1-8,13H,9-12H2,(H,23,28)
InChIKeyPKYWWQIRRWHPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of 2-Chloro-N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899985-97-8): A Chloro-Substituted 4-Nitrobenzamide Analog


2-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899985-97-8) is a synthetic small molecule belonging to the N-aryl-4-nitrobenzamide class, characterized by a 2-chloro substitution on the benzamide ring and a 6-morpholinopyridazin-3-yl moiety . It is a structural analog of A-674563 (CAS 899986-03-9; N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide), a well-characterized Akt1 kinase inhibitor with a Ki of 11 nM [1]. The target compound differs from A-674563 solely by the presence of a chlorine atom at the ortho position of the 4-nitrobenzamide ring, a modification that can influence kinase selectivity, metabolic stability, and physicochemical properties based on established structure-activity relationships within this chemotype [2].

Why In-Class Substitution of 2-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide Is Not Advisable Without Comparative Data


Compounds within the morpholinopyridazine-benzamide chemotype exhibit divergent kinase inhibition profiles, cellular potency, and selectivity that are exquisitely sensitive to even single-atom modifications on the benzamide ring [1]. The non-chlorinated analog A-674563 has established Akt1 inhibitory activity (Ki 11 nM), but the introduction of a 2-chloro substituent, as in the target compound, can alter electronic distribution, steric interactions within the ATP-binding pocket, and off-target kinase engagement [1][2]. Furthermore, positional isomerism of the nitro group (2-nitro vs. 3-nitro vs. 4-nitro) on the benzamide ring produces compounds with distinct biological activity profiles . Consequently, procurement decisions that treat this compound as an interchangeable equivalent to A-674563 or other morpholinopyridazine analogs without verified comparative data risk generating misleading experimental results, particularly in kinase selectivity panels and cellular target engagement assays.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899985-97-8): Comparator-Based Analysis


Structural Differentiation from A-674563: Ortho-Chloro Substitution on the 4-Nitrobenzamide Ring

The target compound is distinguished from the reference Akt1 inhibitor A-674563 (CAS 899986-03-9) by the addition of a chlorine atom at the 2-position (ortho) of the 4-nitrobenzamide ring. A-674563, which lacks this chlorine, exhibits an Akt1 Ki of 11 nM and IC50 of 14 nM, with selectivity over PKA (IC50 16 nM) and CDK2 (IC50 46 nM) [1]. The 2-chloro substituent in the target compound introduces both steric hindrance and electron-withdrawing effects that are expected to modulate the compound's interaction with the Akt ATP-binding pocket, as established in the patent literature describing the Akt inhibitory activity of substituted pyridazine-benzamide analogs [2].

Kinase inhibitor design Akt inhibition Structure-activity relationship Lead optimization

Differentiation from Nitrobenzamide Positional Isomers: 4-Nitro vs. 2-Nitro vs. 3-Nitro Regioisomers

The target compound carries a 4-nitro substitution (para to the amide linkage) on the benzamide ring. Two distinct regioisomers exist within the same morpholinopyridazine chemotype: the 2-nitro analog (CAS 899745-95-0; N-(4-(6-morpholinopyridazin-3-yl)phenyl)-2-nitrobenzamide) and the 3-nitro analog (N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-nitrobenzamide) . While quantitative head-to-head comparative activity data for these three regioisomers are not available in the public domain, the patent literature on Akt inhibitors containing the pyridazine-benzamide scaffold establishes that the position of electron-withdrawing substituents on the benzamide ring is a critical determinant of kinase binding affinity and selectivity [1].

Regioisomer selectivity Kinase inhibitor design Structure-activity relationship Positional isomerism

Molecular Properties Differentiation: Computed Physicochemical Parameters vs. A-674563

The target compound (MW 439.86) has a higher molecular weight and increased lipophilicity compared to A-674563 (MW 405.41) due to the ortho-chloro substitution. The chlorine atom adds +34.45 Da and contributes to both molecular volume and calculated logP. While experimentally measured logP and solubility data for the target compound are not publicly available, the ZINC database lists A-674563 (ZINC31159056) with known computed properties, against which the target compound can be compared [1]. In silico predictions suggest that the 2-chloro modification increases logP by approximately 0.5–0.8 units relative to the non-chlorinated analog, based on fragment-based contribution methods, which may translate to altered membrane permeability and metabolic stability profiles .

Drug-likeness Physicochemical properties Lead optimization ADME prediction

Recommended Research Application Scenarios for 2-Chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide (CAS 899985-97-8)


Kinase Selectivity Profiling Against the Morpholinopyridazine-Benzamide Chemotype Panel

The most defensible use of the target compound is as a comparator within a panel of structurally related morpholinopyridazine-benzamide analogs for kinase selectivity profiling. By testing the target compound alongside A-674563 (non-chlorinated), the 2-nitro and 3-nitro regioisomers, and other halogen-substituted variants against a broad kinase panel, researchers can generate unique SAR data that quantifies the contribution of the 2-chloro substitution to kinase binding selectivity [1]. This application leverages the compound's well-defined structural identity rather than assumed biological activity, and directly addresses the evidence gap identified in Section 3.

Cellular Target Engagement Studies Complementary to A-674563

Given that A-674563 has demonstrated cellular Akt inhibition with an EC50 of 0.4 µM in tumor cell proliferation assays , the target compound can be used in parallel cellular target engagement experiments (e.g., phospho-Akt (S473/T308) Western blotting or ELISA) to determine whether the 2-chloro modification enhances, diminishes, or preserves cellular Akt inhibitory activity. Such head-to-head comparisons in cell-based assays would generate proprietary differentiation data that is currently absent from the public domain [1].

In Vitro ADME and Metabolic Stability Comparison

The target compound's 2-chloro substituent may confer altered metabolic stability relative to A-674563, particularly with respect to oxidative metabolism or glutathione conjugation at the chloro-substituted position. Systematic comparison of the target compound and A-674563 in standard liver microsome stability assays (human, rat, mouse) and CYP inhibition panels would establish whether the chlorine atom provides a measurable advantage or liability in metabolic stability [1]. This application is especially relevant for laboratories considering the compound as a starting point for lead optimization programs targeting Akt-driven cancers [2].

Negative Control or Inactive Analog Validation in Chemical Biology Studies

Until direct Akt inhibitory activity data are available for the target compound, a cautious application scenario is its use as a structurally matched negative control or partial agonist/inhibitor probe in experiments where A-674563 serves as the positive control. The subtle structural difference (single chlorine atom) makes the target compound an ideal tool for confirming that observed biological effects are specifically attributable to the pharmacophore shared with A-674563 rather than to non-specific effects of the morpholinopyridazine scaffold [1].

Quote Request

Request a Quote for 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.